Ethyl 4-(difluoromethoxy)-3-fluorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 4-(difluoromethoxy)-3-fluorobenzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
GCRRXRLHOSENBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Difluoromethoxy 3 Fluorobenzoate
Approaches to the Formation of the Difluoromethoxy Moiety
The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis. This functional group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govresearchgate.net Methodologies for its formation often revolve around the generation and subsequent trapping of difluorocarbene (:CF₂) or the use of other difluoromethylating agents.
A common and direct approach to forming aryl difluoromethyl ethers is the reaction of a corresponding phenol (B47542) or phenolate (B1203915) with a difluorocarbene precursor. orgsyn.org In the context of synthesizing Ethyl 4-(difluoromethoxy)-3-fluorobenzoate, the key precursor would be Ethyl 3-fluoro-4-hydroxybenzoate. The reaction proceeds via the generation of the highly reactive difluorocarbene intermediate, which is then trapped by the nucleophilic phenolate. orgsyn.org
Several reagents have been developed to generate difluorocarbene under various conditions. Historically, chlorodifluoromethane (B1668795) (CHF₂Cl, Freon 22) was widely used, but its status as an ozone-depleting substance has led to the development of alternatives. acs.orgrsc.org Modern methods often employ reagents that are more environmentally benign and easier to handle. acs.org The choice of reagent can impact reaction temperature, efficiency, and functional group tolerance. cas.cn
Key difluorocarbene precursors for O-difluoromethylation include:
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a bench-stable and relatively non-toxic solid that generates difluorocarbene upon thermal decarboxylation. orgsyn.orgorgsyn.org The reaction typically requires heating in a polar aprotic solvent like DMF. orgsyn.orgcas.cn
Diethyl Bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br): This reagent can generate difluorocarbene under mild, basic conditions, even at low temperatures, through facile P-C bond cleavage. nih.govcas.cn
Difluoromethyl Triflate (HCF₂OTf): A highly effective, non-ozone-depleting liquid reagent that allows for rapid difluoromethylation of phenols at room temperature under aqueous basic conditions. nih.govrsc.org
Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can serve as a difluorocarbene source in the presence of a strong base. acs.org
The efficiency of these reactions can be influenced by the electronic nature of the phenol. Phenols bearing electron-withdrawing groups, such as the ester and fluoro substituents in the target precursor, generally react well under these conditions. nih.gov
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | DMF, 120°C | Bench-stable, relatively non-toxic | Requires high temperatures | orgsyn.orgorgsyn.orgcas.cn |
| Diethyl Bromodifluoromethylphosphonate | Base (e.g., KOH), -78°C to RT | Mild conditions, high efficiency | More expensive reagent | nih.govcas.cn |
| Difluoromethyl Triflate (HCF₂OTf) | KOH, MeCN/H₂O, RT | Fast reaction, mild conditions, non-ODS | Reagent preparation required | nih.govrsc.org |
| Fluoroform (CHF₃) | KOH, Dioxane/H₂O, 70°C | Inexpensive, non-ODS gas | Requires handling of a gas, excess reagent needed | acs.org |
This strategy involves the synthesis of specialized difluoromethylating agents which are then used to install the -CF₂H group. While related to the direct methods, the focus here is on the preparation of the reagents themselves, which often offer unique reactivity profiles.
For example, difluoromethyl triflate (HCF₂OTf) is a powerful reagent that can be prepared on a gram scale and is noted for its high reactivity, allowing for the rapid difluoromethylation of a wide range of phenols. nih.gov Its synthesis provides a non-ozone-depleting source for the difluoromethyl unit. nih.gov Similarly, other precursors like S-(difluoromethyl)sulfonium salts and difluoromethylated hypervalent iodine species have been developed for electrophilic difluoromethylation processes. alfa-chemistry.com Palladium-catalyzed methods using precursors like BrCF₂P(O)(OEt)₂ have also been developed for the difluoromethylation of aryl boronic acids, proceeding via a difluorocarbene transfer mechanism. rsc.org
Recent advancements in organic synthesis have led to novel methods for difluoromethylation, often utilizing radical-based transformations. alfa-chemistry.comqmul.ac.uk These emerging techniques offer alternative pathways that can overcome some limitations of traditional methods.
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating difluoromethyl radicals (•CF₂H) from suitable precursors under mild conditions. nih.govalfa-chemistry.comqmul.ac.uk Precursors such as bromodifluoromethane (B75531) (BrCF₂H) or zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can be activated by a photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) upon irradiation with light. rsc.orgalfa-chemistry.com This method enables reactions like the direct C-H difluoromethylation of arenes and heterocycles. alfa-chemistry.com
Electrochemical Methods: Electrochemistry represents a green and efficient strategy for generating radical species. Electrochemical C-H difluoromethylation of certain substrates has been achieved using reagents like CF₂HSO₂NHNHBoc as a precursor for the •CF₂H radical. rsc.org
These radical-based methods have expanded the scope of difluoromethylation, providing new avenues for incorporating the CF₂H group into complex molecules. rsc.orgrsc.orgresearchgate.net
Introduction and Regioselective Functionalization of the Aromatic Fluorine Atom
The second key synthetic challenge is the regioselective introduction of a fluorine atom at the C-3 position of the benzene (B151609) ring. This can be accomplished via either electrophilic or nucleophilic fluorination strategies, depending on the chosen synthetic route and the nature of the precursor.
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). sigmaaldrich.comwikipedia.org For the synthesis of this compound, a logical precursor for this step would be Ethyl 4-hydroxybenzoate (B8730719) or Ethyl 4-(difluoromethoxy)benzoate.
The regioselectivity of the fluorination is dictated by the directing effects of the substituents already present on the ring. The hydroxyl (-OH) and difluoromethoxy (-OCF₂H) groups are both strongly activating and ortho, para-directing. Since the para position is occupied by the ester group, electrophilic attack will be directed to the ortho positions (C-3 and C-5). The ethyl ester (-COOEt) group is deactivating and meta-directing. Therefore, starting with Ethyl 4-hydroxybenzoate, the powerful ortho-directing effect of the hydroxyl group would selectively guide the incoming electrophilic fluorine to the C-3 position.
A variety of stable, safe, and effective electrophilic N-F reagents are commercially available. wikipedia.org These have largely replaced hazardous sources like elemental fluorine. sigmaaldrich.com
| Reagent | Acronym | Characteristics | Reference |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly stable, safe, versatile, and effective for fluorinating electron-rich aromatics. | alfa-chemistry.comresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents; possesses high fluorinating ability. | wikipedia.orgalfa-chemistry.com |
| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. | alfa-chemistry.com |
The use of these reagents provides a direct and reliable method for the synthesis of fluoroaromatics from electron-rich precursors. alfa-chemistry.comchinesechemsoc.org
Nucleophilic aromatic substitution (SₙAr) provides an alternative route for introducing fluorine. rsc.org This method requires an aromatic ring that is activated by at least one strong electron-withdrawing group and contains a good leaving group (e.g., -Cl, -NO₂) at the position to be fluorinated. rsc.orgacs.org The fluoride (B91410) anion (F⁻) acts as the nucleophile, displacing the leaving group.
A potential nucleophilic route to this compound could involve:
Halogen Exchange (Halex) Reaction: Starting with a precursor like Ethyl 3-chloro-4-(difluoromethoxy)benzoate, the chlorine atom could be displaced by fluoride using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF). rsc.org The reaction is typically performed in a high-boiling polar aprotic solvent like DMSO or sulfolane. The presence of the electron-withdrawing ester group helps to activate the ring for nucleophilic attack. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has also been shown to be a highly efficient reagent for Halex reactions under mild conditions. researchgate.net
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. A synthetic sequence could start with Ethyl 3-amino-4-(difluoromethoxy)benzoate, which would be converted to the diazonium salt via diazotization, followed by decomposition to install the fluorine atom. rsc.org
These nucleophilic methods are powerful alternatives, particularly when electrophilic strategies are not feasible or lead to incorrect regioselectivity. rsc.org
Esterification Reactions for Benzoate Formation
The final step in the synthesis of this compound is typically the formation of the ethyl ester from its corresponding carboxylic acid precursor, 4-(difluoromethoxy)-3-fluorobenzoic acid. This transformation can be achieved through several established esterification methods.
Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for synthesizing esters from carboxylic acids and alcohols. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the reaction of 4-(difluoromethoxy)-3-fluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, water, a byproduct, is typically removed, or an excess of the alcohol reactant is used. organic-chemistry.orgmasterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate this reaction. For instance, the synthesis of a structurally similar compound, ethyl-4-fluoro-3-nitrobenzoate, was achieved in good yield under closed-vessel microwave conditions using catalytic amounts of sulfuric acid. researchgate.netresearchgate.net This method offers advantages such as reduced reaction times and potentially higher yields compared to conventional heating. researchgate.net
Table 1: Representative Conditions for Fischer Esterification of Fluorinated Benzoic Acids
| Carboxylic Acid Precursor | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, sealed vessel | Good | researchgate.netresearchgate.net |
| 4-Fluorobenzoic acid | Ethanol | H₂SO₄ | Reflux, 7-8 hours | Not specified | globalscientificjournal.comresearchgate.net |
| Substituted Benzoic Acids | Various Alcohols | H₂SO₄, p-TsOH | Conventional heating | Variable | organic-chemistry.orgmasterorganicchemistry.com |
This table presents data for structurally similar compounds to illustrate the general applicability of the Fischer esterification method.
Transesterification is another viable, albeit less direct, route for the synthesis of this compound. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For example, if a methyl or other alkyl ester of 4-(difluoromethoxy)-3-fluorobenzoic acid were available, it could be converted to the desired ethyl ester by treatment with ethanol.
Convergent and Stepwise Synthetic Pathways
A plausible stepwise pathway would likely begin with a readily available fluorinated phenol. A key step would be the introduction of the difluoromethoxy group. This is often achieved by reacting a phenol with a source of difluorocarbene, which can be generated from various precursors such as chlorodifluoromethane (CHClF₂) under basic conditions. Following the formation of the 4-(difluoromethoxy)-3-fluorophenol (B3040307) intermediate, a carboxyl group would need to be introduced. This could be accomplished through various methods, such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. Finally, the resulting 4-(difluoromethoxy)-3-fluorobenzoic acid would undergo esterification with ethanol as described in section 2.3.1.
Considerations for Scalable and Sustainable Synthesis
For the large-scale and environmentally conscious production of this compound, several factors must be considered.
Scalability:
Reagent Cost and Availability: The cost and commercial availability of starting materials, such as the fluorinated precursors, are critical for economic viability.
Process Safety: Reactions involving high pressures, temperatures, or hazardous reagents require careful engineering controls to ensure safe operation on an industrial scale. For example, the handling of difluorocarbene precursors would necessitate specialized equipment and safety protocols.
Purification: The development of efficient purification methods, such as crystallization or distillation, that avoid chromatography is essential for large-scale production.
Sustainability:
Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are preferred. Direct esterification, for example, has a higher atom economy than routes involving protecting groups.
Solvent and Catalyst Choice: The use of greener solvents with low environmental impact and the development of recyclable catalysts are key aspects of sustainable synthesis. For instance, replacing hazardous solvents with safer alternatives and employing heterogeneous catalysts that can be easily recovered and reused would improve the environmental profile of the process.
Waste Reduction: Minimizing the formation of byproducts and developing efficient waste treatment protocols are crucial for a sustainable manufacturing process.
Chemical Reactivity and Derivatization of Ethyl 4 Difluoromethoxy 3 Fluorobenzoate
Transformations at the Ester Functionality
The ethyl ester group of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate is susceptible to a variety of nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and other esters.
Hydrolysis and Saponification
The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. The electron-withdrawing effects of the fluorine and difluoromethoxy groups on the aromatic ring are expected to increase the electrophilicity of the carbonyl carbon, thus facilitating the nucleophilic attack and potentially allowing for hydrolysis under milder conditions compared to unsubstituted or electron-donating group substituted benzoates.
The general reaction for the saponification is as follows:
Reaction Scheme: Saponification
| Reactant | Reagents | Product |
|---|
Following the initial saponification, an acidic workup is necessary to protonate the resulting carboxylate salt to yield the free carboxylic acid.
Transesterification Reactions
Transesterification of this compound can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction allows for the synthesis of other alkyl esters of 4-(difluoromethoxy)-3-fluorobenzoic acid. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the ethanol (B145695) by-product is removed from the reaction mixture.
Reaction Scheme: Transesterification
| Reactant | Reagents | Product |
|---|
The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a sodium alkoxide) depends on the specific substrate and desired reaction conditions.
Amidation and Other Carboxyl Group Derivatizations
The ester can be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. This aminolysis is generally slower than hydrolysis and often requires higher temperatures or the use of a catalyst. The direct amidation of the ester can be challenging, and a more common approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, which is then activated and reacted with the desired amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which readily reacts with amines to form the corresponding amide.
Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine.
Reaction Scheme: Amidation via Acyl Chloride
| Reactant | Reagents | Intermediate | Reagents | Product |
|---|
Reactions of the Aromatic Ring System
The aromatic ring of this compound is substituted with three groups: a fluorine atom, a difluoromethoxy group, and an ethyl carboxylate group. These substituents have a profound effect on the reactivity and regioselectivity of reactions occurring on the ring.
Electrophilic Aromatic Substitution (EAS) Pathways
-F (Fluoro): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
-OCHF₂ (Difluoromethoxy): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the two fluorine atoms. It is generally considered a meta-director.
-COOEt (Ethyl Carboxylate): This is a deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. It is a meta-director.
Considering the directing effects of these substituents, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. The fluorine atom directs ortho and para to its position (positions 2 and 4, which are already substituted, and position 6). The difluoromethoxy group directs meta to its position (positions 2 and 6). The ethyl ester group directs meta to its position (positions 3 and 5).
The combined effect of these groups makes electrophilic aromatic substitution on this molecule challenging. However, if a reaction were to occur, the most likely position for substitution would be position 6, which is ortho to the fluorine and meta to the difluoromethoxy group. The directing effects are summarized in the table below.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Ring
The presence of strong electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). In this compound, the difluoromethoxy and ethyl carboxylate groups are potent electron-withdrawing groups. This electronic deficiency makes the ring susceptible to attack by strong nucleophiles.
The fluorine atom at position 3 can act as a leaving group in an SNAr reaction. The electron-withdrawing groups ortho and para to the leaving group are most effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this molecule, the ethyl carboxylate group is ortho to the fluorine atom, and the difluoromethoxy group is para. This arrangement strongly activates the fluorine atom for nucleophilic displacement.
A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the fluoride (B91410) ion.
Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
| Reactant | Nucleophile (Nu⁻) | Product |
|---|
The reactivity in SNAr reactions with aryl halides typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the principles of such reactions on similar aryl fluoride substrates are well-established.
Typically, the carbon-fluorine bond is less reactive in palladium-catalyzed cross-coupling reactions compared to carbon-bromine or carbon-iodine bonds. However, with the appropriate choice of catalyst, ligand, and reaction conditions, the fluorine atom at the 3-position can serve as a leaving group for cross-coupling. More commonly, the ester group of this compound could be converted to a more reactive group, such as a triflate, to facilitate cross-coupling. Alternatively, the aromatic ring could be further functionalized with a halide to enable selective cross-coupling reactions.
General considerations for a hypothetical Suzuki-Miyaura reaction involving an activated form of this compound are presented in the table below.
| Parameter | Typical Conditions |
| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Boron Source | Arylboronic acids or esters |
| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) |
| Solvent | Toluene, Dioxane, THF, often with water |
| Temperature | 80-120 °C |
It is important to note that cobalt-catalyzed cross-coupling reactions have been successfully employed for the alkoxycarbonyldifluoromethylation of arylzinc reagents with ethyl bromodifluoroacetate, yielding ethyl aryldifluoroacetates. uni.lu This demonstrates the utility of transition metals in forming C-C bonds with difluoroacetate (B1230586) moieties. uni.lu
Reactivity of the Difluoromethoxy Group
The difluoromethoxy (–OCF₂H) group is a key pharmacophore due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. mdpi.comrsc.org Its reactivity is centered on the C-F and C-H bonds.
Selective activation of a single C-F bond in a polyfluorinated group is a significant challenge due to the high bond dissociation energy of C-F bonds. researchgate.net However, recent advances in photochemistry, electrochemistry, and organometallic chemistry have enabled such transformations. researchgate.netnih.gov For the difluoromethoxy group, selective C-F bond activation would lead to the formation of a monofluorinated derivative, which could then be functionalized.
Research has shown that photochemical methods can be used for the defluorinative alkylation of trifluoroacetates, suggesting that similar strategies could be applied to activate the C-F bonds in a difluoromethoxy group. nih.gov These reactions often proceed through radical intermediates. The functionalization of the difluoromethoxy group can also be achieved through deprotonation of the C-H bond, followed by reaction with an electrophile. researchgate.net
Defluorination involves the removal of one or more fluorine atoms. In the case of the difluoromethoxy group, this could proceed through reductive pathways. While specific studies on this compound are scarce, general methods for the defluorination of polyfluoroalkyl substances (PFAS) include mechanochemical methods and reductive processes using reagents like zero-valent iron. nih.gov
Fluoride elimination can also occur under basic conditions, particularly if there is a suitable intramolecular nucleophile to trap the resulting difluorocarbene or a related intermediate. researchgate.net The table below outlines some general approaches to defluorination.
| Method | Description |
| Reductive Defluorination | Use of reducing agents to cleave C-F bonds. |
| Photochemical Defluorination | Light-induced C-F bond cleavage, often involving a photosensitizer. |
| Mechanochemical Defluorination | Use of mechanical energy (e.g., ball milling) to induce chemical reactions. nih.gov |
| Elimination Reactions | Base-induced elimination of HF, potentially forming a difluorocarbene. researchgate.net |
Incorporation into Complex Chemical Scaffolds
The structure of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a component in the Ugi four-component reaction. The Ugi reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.
Similarly, the aromatic ring could be functionalized to participate in reactions like the Povarov reaction, which is a diastereoselective formal [4+2] cycloaddition between an aromatic amine, an aldehyde, and an activated alkene to form a tetrahydroquinoline. While no specific examples utilizing this compound in these MCRs are readily found, its derivatives are plausible candidates for such transformations.
The benzene (B151609) ring of this compound is generally not sufficiently reactive to participate directly in most cycloaddition reactions. However, it can be converted into a more reactive diene or dienophile. For instance, reduction of the aromatic ring could yield a cyclohexadiene derivative suitable for Diels-Alder reactions.
Annulation reactions, which involve the formation of a new ring onto an existing one, are more plausible. For example, the molecule could be functionalized with ortho-lithiation followed by reaction with a suitable dielectrophile to build a fused ring system. The electron-withdrawing groups on the ring would influence the regioselectivity of such functionalization.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Resonances
A ¹H NMR spectrum of the target compound would be expected to reveal distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions and electronic effects of the fluorine and difluoromethoxy substituents.
Carbon (¹³C) NMR for Backbone Connectivity
¹³C NMR spectroscopy would provide critical information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the carbons of the ethyl group, and the individual carbons of the aromatic ring. The chemical shifts would be indicative of the local electronic environment of each carbon atom.
Fluorine (¹⁹F) NMR for Fluorine Atom Environments and Coupling
Given the presence of both a fluorine atom and a difluoromethoxy group, ¹⁹F NMR would be particularly informative. This technique would show separate signals for the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group. The coupling between these fluorine atoms and with neighboring protons would provide valuable structural insights.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Correlational Assignments
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group and between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate would be expected to exhibit characteristic absorption bands. Key vibrational modes would include:
A strong carbonyl (C=O) stretching band for the ester group.
C-O stretching vibrations for the ester linkage.
C-H stretching and bending vibrations for the aromatic ring and the aliphatic ethyl group.
C-F stretching vibrations for the fluorine and difluoromethoxy substituents.
Without experimental data, any representation of these spectroscopic characteristics would be purely theoretical and speculative. The scientific community awaits the synthesis and detailed characterization of this compound to populate the literature with the requisite experimental data for a thorough analysis.
Raman Spectroscopy
A hypothetical data table for the expected vibrational modes is presented below. The exact wavenumbers would need to be determined through experimental analysis.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | Data not available | Data not available |
| C-H stretch (aliphatic) | Data not available | Data not available |
| C=O stretch (ester) | Data not available | Data not available |
| C-O stretch (ester) | Data not available | Data not available |
| C-F stretch (aromatic) | Data not available | Data not available |
| O-CF₂-H stretch | Data not available | Data not available |
| Aromatic ring vibrations | Data not available | Data not available |
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry would confirm its elemental composition. Electron ionization mass spectrometry would induce fragmentation, providing insights into the connectivity of the atoms.
A table of potential fragments and their corresponding mass-to-charge ratios (m/z) is outlined below. This represents a theoretical fragmentation pattern that would require experimental verification.
| Fragment Ion | Proposed Structure | m/z (Calculated) |
|---|---|---|
| [M]⁺ | [C₁₀H₉F₃O₃]⁺ | Data not available |
| [M - OCH₂CH₃]⁺ | [C₈H₄F₃O₂]⁺ | Data not available |
| [M - CH₂CH₃]⁺ | [C₈H₄F₃O₃]⁺ | Data not available |
| [C₇H₄FO]⁺ | [Fluorobenzoyl cation] | Data not available |
| [C₆H₄F(OCHF₂)]⁺ | [Difluoromethoxyphenyl cation] | Data not available |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Should single crystals of sufficient quality be grown, the following crystallographic data could be determined:
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions (a, b, c, α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Molecules per unit cell (Z) | Data not available |
| Calculated density (ρ) | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
A DFT study would begin with the optimization of the three-dimensional geometry of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate to find its most stable conformation. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is a prerequisite for all further computational analyses. The calculated total electronic energy would also provide a measure of the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
FMO theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. An FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as no specific data could be located.
Molecular Electrostatic Potential (MEP) Surface Analysis
The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions indicate negative electrostatic potential, corresponding to areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. An MEP analysis would reveal the reactive sites of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This would be particularly useful for understanding its synthesis or its interactions with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the ethyl ester and difluoromethoxy groups introduces conformational flexibility to the molecule. Conformational analysis would involve exploring the different spatial arrangements of the atoms and identifying the low-energy conformers. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a protein binding site.
Prediction and Interpretation of Spectroscopic Parameters
Currently, there are no publicly available research findings or data tables detailing the computational and theoretical prediction of spectroscopic parameters for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Building Block in Complex Molecule Synthesis
As a functionalized aromatic ester, Ethyl 4-(difluoromethoxy)-3-fluorobenzoate serves as a versatile building block for the construction of more complex molecular architectures. The ester moiety can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a handle for further synthetic manipulations. The presence of the fluorine and difluoromethoxy groups can influence the reactivity of the aromatic ring, allowing for selective transformations at other positions.
The true value of this compound lies in its role as a precursor for introducing the 4-(difluoromethoxy)-3-fluorophenyl moiety into larger molecules. This is particularly relevant in medicinal chemistry and agrochemical research, where the incorporation of fluorine-containing groups is a common strategy to enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.
Table 1: Key Structural Features and Their Synthetic Potential
| Structural Feature | Potential Synthetic Transformations |
| Ethyl Ester | Hydrolysis to carboxylic acid, amidation, reduction to alcohol, Grignard reactions |
| Aromatic Ring | Nucleophilic aromatic substitution, electrophilic aromatic substitution, cross-coupling reactions |
| Fluorine Atom | Can influence regioselectivity of further substitutions |
| Difluoromethoxy Group | Modulates electronic properties and lipophilicity |
Contribution to the Design of Novel Fluorinated Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. This compound can be a key starting material for the synthesis of new fluorinated scaffolds. The difluoromethoxy group, in particular, is an increasingly popular substituent in medicinal chemistry as it is considered a bioisostere of other functional groups and can improve a compound's metabolic stability and binding affinity.
By utilizing the reactivity of the ester and the aromatic ring, chemists can construct a variety of heterocyclic and polycyclic structures that incorporate the unique 4-(difluoromethoxy)-3-fluorophenyl unit. These novel scaffolds can then be further elaborated to create libraries of compounds for screening in drug discovery programs or for the development of new materials with tailored properties.
Exploration in Materials Chemistry for Enhanced Properties
The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. The difluoromethoxy group in this compound makes it an attractive candidate for the synthesis of novel liquid crystals, polymers, and other advanced materials.
Strategic Implementations in Chemical Probe Development
Chemical probes are essential tools for studying biological processes. The development of effective probes often requires the incorporation of specific functionalities that allow for detection or interaction with a biological target. The unique electronic and lipophilic properties conferred by the fluorine and difluoromethoxy groups of this compound can be strategically employed in the design of novel chemical probes.
For example, the 4-(difluoromethoxy)-3-fluorophenyl group could serve as a unique recognition element for a specific protein binding pocket. Furthermore, the compound could be elaborated to include reporter groups, such as fluorescent tags or radioactive isotopes, to facilitate the detection and quantification of biological interactions.
Considerations in Bioisosteric Replacement Studies (focus on chemical modification strategies)
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. The difluoromethoxy group is a well-known bioisostere for several other functionalities, including methoxy, hydroxy, and thiol groups.
This compound provides a readily available source of the 4-(difluoromethoxy)-3-fluorophenyl moiety, which can be used in bioisosteric replacement studies. By systematically replacing other substituted phenyl rings in a biologically active molecule with this group, medicinal chemists can explore the impact of this specific fluorination pattern on potency, selectivity, and pharmacokinetic parameters. The synthetic accessibility of this building block facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.
Chemical Stability and Degradation Pathways
Hydrolytic Stability of the Ester and Difluoromethoxy Linkages
The hydrolytic stability of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate is primarily determined by the susceptibility of its ethyl ester and difluoromethoxy groups to hydrolysis under aqueous conditions.
The ethyl ester linkage is generally susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction would yield 4-(difluoromethoxy)-3-fluorobenzoic acid and ethanol (B145695). The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the fluorine atom and the difluoromethoxy group, is expected to increase the electrophilicity of the carbonyl carbon in the ester group. This heightened electrophilicity would make the ester more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby potentially accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents can indeed influence hydrolysis rates researchgate.net.
Conversely, the difluoromethoxy group (-OCF₂H) is known for its high metabolic and chemical stability nih.govbham.ac.uk. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the presence of two fluorine atoms on the methoxy carbon significantly increases its resistance to cleavage. The OCF₂H group is considered a metabolically stable isostere for a methoxy group, primarily because it is less prone to oxidative metabolism, such as O-demethylation nih.govbham.ac.uk. While direct hydrolytic cleavage of the difluoromethoxy ether linkage is not a primary degradation pathway under normal environmental conditions, the stability of this group ensures that hydrolysis of the ester moiety is the more likely initial degradation step.
A comparative analysis of the hydrolytic stability of various ethyl benzoates with electron-withdrawing groups is presented in the table below, illustrating the general trend of substituent effects on ester hydrolysis.
| Compound | Substituent(s) | Expected Relative Hydrolytic Stability of Ester |
| Ethyl Benzoate | None | High |
| Ethyl 4-Fluorobenzoate | 4-Fluoro | Lower than Ethyl Benzoate |
| This compound | 4-Difluoromethoxy, 3-Fluoro | Potentially the lowest among the three |
Photochemical Degradation Mechanisms
The photochemical degradation of this compound would involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. The aromatic ring and the substituents are the primary chromophores that would absorb solar radiation.
Potential photochemical degradation pathways could include:
Homolytic cleavage of the C-O bond of the ester or the ether linkage, although the latter is less likely due to the strength of the C-F bonds.
Photo-hydrolysis of the ester group, where the absorbed light energy facilitates the reaction with water.
Reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). The aromatic ring would be susceptible to attack by these radicals, leading to hydroxylation and subsequent ring-opening. The presence of electron-withdrawing groups can influence the rate of these reactions.
While specific studies on the photochemical degradation of this compound are not available, research on other fluorinated aromatic compounds suggests that photodegradation can be a relevant environmental fate process nih.gov. The difluoromethoxy group is generally considered to be photochemically stable nih.gov.
Chemo-Enzymatic and Microbial Transformations (e.g., Defluorination)
The biodegradation of fluorinated aromatic compounds is often challenging for microorganisms due to the stability of the carbon-fluorine bond nih.govresearchgate.net. However, various microbial pathways for the transformation of such compounds have been identified.
For this compound, potential microbial transformations could include:
Esterase-mediated hydrolysis: The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ethyl ester bond by microbial esterases, leading to the formation of 4-(difluoromethoxy)-3-fluorobenzoic acid.
Defluorination: The cleavage of the C-F bond is a critical step in the mineralization of fluorinated aromatic compounds. This can occur through various enzymatic mechanisms, often initiated by oxygenases that hydroxylate the aromatic ring, leading to the elimination of the fluoride (B91410) ion nih.govresearchgate.netethz.ch. The resulting catechol-like intermediates can then undergo ring cleavage.
Ether cleavage: While the difluoromethoxy group is generally stable, some anaerobic microorganisms are capable of cleaving methoxylated aromatic compounds rjraap.comresearchgate.net. It is plausible that specialized microorganisms could evolve pathways to cleave the difluoromethoxy group, although this is likely to be a slow process.
The table below summarizes potential microbial transformation pathways for functional groups present in this compound, based on studies of analogous compounds.
| Functional Group | Potential Microbial Transformation | Key Enzymes/Processes |
| Ethyl Ester | Hydrolysis | Esterases |
| Aromatic Fluorine | Defluorination | Dioxygenases, Monooxygenases |
| Difluoromethoxy Group | O-demethylation (by analogy) | O-demethylases (anaerobic) |
Oxidative and Reductive Stability Profiles
The oxidative and reductive stability of this compound is influenced by its chemical structure.
Oxidative Stability: The difluoromethoxy group is known to enhance the oxidative stability of molecules by being a poor substrate for oxidative enzymes like cytochrome P450 nih.govbham.ac.uk. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents also deactivates the aromatic ring towards electrophilic attack, which can contribute to its oxidative stability. However, under strong oxidizing conditions, such as in the presence of hydroxyl radicals in the atmosphere or advanced oxidation processes in water treatment, the aromatic ring can be degraded.
Reductive Stability: The potential for reductive degradation exists, particularly under anaerobic conditions. Reductive dehalogenation, the removal of a halogen substituent and its replacement with a hydrogen atom, is a known microbial process for some halogenated aromatic compounds. It is conceivable that under specific reducing environments, the fluorine atom on the aromatic ring could be reductively removed. The ester and ether functional groups are generally stable under typical environmental reducing conditions.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 4-(difluoromethoxy)-3-fluorobenzoate, and what catalysts are utilized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution or direct fluorination. For example, reacting 4-hydroxy-3-fluorobenzoic acid with chlorodifluoromethane under basic conditions .
- Step 2 : Esterification of the carboxylic acid with ethanol using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
Catalysts such as potassium carbonate or tetrabutylammonium bromide (TBAB) are often used to enhance reaction efficiency in fluorination steps .
Advanced: How can discrepancies in NMR data interpretation for the difluoromethoxy group be addressed?
Answer:
Conflicting NMR signals for the difluoromethoxy (-OCF₂H) group arise due to dynamic rotational isomerism. To resolve this:
- Use low-temperature ¹⁹F NMR to slow rotation and split peaks into distinct signals .
- Compare with reference spectra of structurally analogous compounds (e.g., 4-(difluoromethoxy)-3-hydroxybenzaldehyde) to confirm chemical shift ranges (δ ~ -80 to -85 ppm for -OCF₂H) .
- Employ 2D NMR (HSQC, HMBC) to correlate fluorine and proton environments, reducing ambiguity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .
- FT-IR : Identifies ester carbonyl (C=O, ~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and quantifies fluorine coupling constants. For example, the difluoromethoxy group shows distinct ¹⁹F splitting in ¹H NMR .
Advanced: How can regioselectivity be optimized during fluorination and difluoromethoxy introduction?
Answer:
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., ester or hydroxyl) to position fluorine/difluoromethoxy groups .
- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct fluorination to desired positions .
- Computational modeling : DFT calculations predict electronic effects of substituents, guiding reagent selection (e.g., Selectfluor® for controlled fluorination) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Moisture sensitivity : Hydrolysis of the ester group occurs in humid conditions. Store under inert gas (N₂/Ar) with desiccants .
- Light sensitivity : UV exposure degrades fluorinated aromatic systems. Use amber glassware and store in dark conditions .
- Temperature : Prolonged storage above 25°C accelerates decomposition. Stability studies recommend -20°C for long-term preservation .
Advanced: How does the electron-withdrawing difluoromethoxy group influence reactivity in nucleophilic substitutions?
Answer:
The -OCF₂H group exhibits strong electron-withdrawing effects via inductive (-I) and mesomeric (-M) interactions, which:
- Activate the aromatic ring : Enhances electrophilic substitution at meta/para positions relative to the ester group .
- Polarize the ester carbonyl : Increases susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) compared to non-fluorinated analogs .
Kinetic studies using Hammett constants (σ values) quantify these effects, guiding reaction design .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to separate ester products from unreacted acids or alcohols .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor melting points (mp ~45–50°C) to confirm purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related fluorinated byproducts .
Advanced: How do computational methods assist in predicting vibrational spectra for fluorinated benzoates?
Answer:
- DFT calculations : Gaussian or ORCA software models vibrational modes (e.g., C-F stretches at ~1200 cm⁻¹) and compares them to experimental FT-IR/Raman data .
- Normal mode analysis : Identifies coupling between fluorine atoms and adjacent substituents, explaining peak splitting in spectra .
- Benchmarking : Validate computational methods against crystallographic data (e.g., X-ray structures of analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
